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molecular formula C5H12ClNO2 B8456484 Ethyl 3-hydroxypropionimidate hydrochloride

Ethyl 3-hydroxypropionimidate hydrochloride

Cat. No. B8456484
M. Wt: 153.61 g/mol
InChI Key: ICNWJQOZRDWOMK-UHFFFAOYSA-N
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Patent
US08900549B2

Procedure details

To a mixture of ethyl 3-hydroxypropanimidate hydrochloride (2 mmol, 307 mg) and acetamidine hydrochloride (10 mmol, 945 mg) was added hydrazine hydrate (2 mL) under an atmosphere of argon. After stirring at room temperature for 2 hours, the mixture was diluted with water (25 mL) and sodium nitrite (25 mmol, 1.72 g) was added. To this solution was added 2% aqueous HCl dropwise on an ice bath until the now pink solution reached a pH of 3. The aqueous solution was extracted with methylene chloride (5×50 mL), dried with magnesium sulfate, the solvent was removed by rotary evaporation, and then dried under vacuum to afford the product, 2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethanol (140 mg, 37%), as a pink oil. LRMS-ESI [M+H]+ calcd. for C5H9N4O+: 141.08, found: 140.7.
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][CH2:4][C:5](=[NH:9])OCC.Cl.[C:11]([NH2:14])(=[NH:13])[CH3:12].O.NN.[N:18]([O-])=O.[Na+].Cl>O>[CH3:12][C:11]1[N:14]=[N:9][C:5]([CH2:4][CH2:3][OH:2])=[N:18][N:13]=1 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
307 mg
Type
reactant
Smiles
Cl.OCCC(OCC)=N
Name
Quantity
945 mg
Type
reactant
Smiles
Cl.C(C)(=N)N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.72 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NN=C(N=N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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